molecular formula C16H21N3O2 B3055984 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- CAS No. 6820-96-8

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-

Cat. No.: B3055984
CAS No.: 6820-96-8
M. Wt: 287.36 g/mol
InChI Key: GMBXTUIJIVGYFE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring, which is often found in pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include rhodium catalysts, nitriles, and electrophilic carbenes . The major products formed from these reactions are typically more complex isoindole derivatives with enhanced properties.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds known for their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, with a molecular weight of approximately 258.32 g/mol. The presence of the piperazine moiety is crucial for its biological activity, enhancing its interaction with various biological targets.

Biological Activity Overview

The biological activities of isoindole derivatives can be categorized into several key areas:

  • Neuroprotective Effects : Research indicates that certain isoindole derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For example, derivatives have shown IC50 values ranging from 10 to 140 µM for AChE inhibition and 11 to 80 µM for BuChE inhibition .
  • Anti-inflammatory Properties : Isoindole derivatives have demonstrated the ability to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10 . This dual action suggests their potential use in treating inflammatory conditions.
  • Antibacterial Activity : Some studies have highlighted the antibacterial properties of isoindole derivatives against various bacterial strains, although specific data on the compound is limited .

In Silico Studies

A recent study utilized molecular docking and dynamics simulations to assess the binding affinity of various isoindole derivatives to AChE and BuChE. The compound with a phenyl substituent at position 4 of piperazine exhibited the best inhibitory activity against AChE with an IC50 of 1.12 µM .

Synthesis and Characterization

The synthesis of isoindole derivatives often involves the condensation of phthalic anhydride with amines or amino acids. The resultant compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity .

Comparative Table of Biological Activities

Activity Type IC50 Range (µM) Reference
AChE Inhibition10 - 140
BuChE Inhibition11 - 80
Anti-inflammatory (IL-6)Not specified
AntibacterialLimited data

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-17-9-11-18(12-10-17)7-4-8-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXTUIJIVGYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604100
Record name 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-96-8
Record name 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of N-(3-bromopropyl)phthalimide (402 g) in acetone (2.5 l) were added 1-methylpiperazine (225 g) and potassium carbonate (415 g). The resulting mixture was refluxed with stirring for 3.5 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with acetone (500 ml). The filtrate and washing were combined and evaporated under reduced pressure. The remaining starting materials in the residnal oil were azeotropically removed with benzene to give an oil of N-[3-(4-methyl-1-piperazinyl)propyl]phthalimide (502 g). I.R. (Film): 1770,1700 cm-.
Quantity
402 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(3-bromopropyl)phthalimide (8.04 g, 30 mM) in xylene (60 mL) was added dropwise to a solution of 1-methylpiperazine (6.61 g, 66 mM) in xylene (90 mL) at 70° C. After the addition was complete, the mixture was heated under reflux for 20 hours. A precipitate was removed by filtration and the filtrate was concentrated. The crude product was purified by silica gel chromatography with 9:1 CH2Cl2:MeOH to give the product N-(3-(4-methylpiperazin-1-yl)propyl)phthalimide as an oil in 72% yield.
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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